
N-Butyl-4-(phenazin-2-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-4-(phenazin-2-yl)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group attached to a phenazine moiety through a butan-1-amine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(phenazin-2-yl)butan-1-amine typically involves the reaction of phenazine derivatives with butylamine under controlled conditions. One common method involves the use of a coupling reaction where phenazine is reacted with butylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction, the product is typically purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-4-(phenazin-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Applications De Recherche Scientifique
N-Butyl-4-(phenazin-2-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Butyl-4-(phenazin-2-yl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butylamine: A simpler amine with a butyl group attached to an amine.
Phenazine: A heterocyclic compound with a nitrogen-containing aromatic ring.
N-Butyl-4-(phenyl)butan-1-amine: Similar structure but with a phenyl group instead of a phenazine moiety.
Uniqueness
N-Butyl-4-(phenazin-2-yl)butan-1-amine is unique due to the presence of both a butyl group and a phenazine moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
66597-89-5 |
|---|---|
Formule moléculaire |
C20H25N3 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-butyl-4-phenazin-2-ylbutan-1-amine |
InChI |
InChI=1S/C20H25N3/c1-2-3-13-21-14-7-6-8-16-11-12-19-20(15-16)23-18-10-5-4-9-17(18)22-19/h4-5,9-12,15,21H,2-3,6-8,13-14H2,1H3 |
Clé InChI |
DFWAMGOAYIYFMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCCCC1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


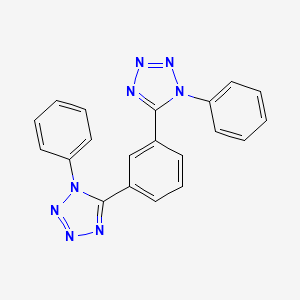
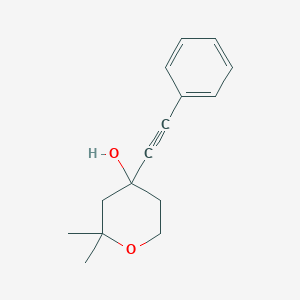
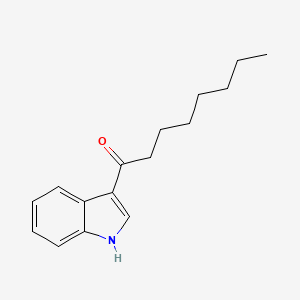
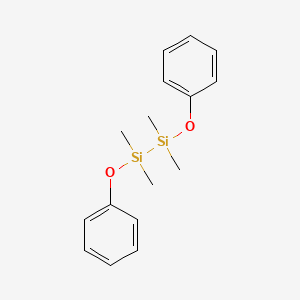

![4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14468917.png)


![1H-Naphtho[2,3-c]pyran-1-one, 10-hydroxy-7,9-dimethoxy-3-methyl-](/img/structure/B14468934.png)
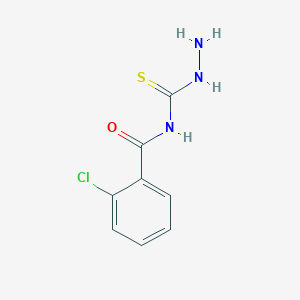

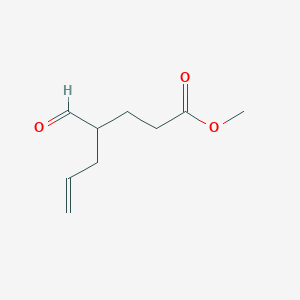

![5-Bromo-5H-indeno[1,2-B]pyridine](/img/structure/B14468955.png)
